Cas no 1805292-73-2 (Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate)

Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate is a fluorinated pyridine derivative with notable applications in agrochemical and pharmaceutical research. Its structure incorporates multiple fluorine-containing functional groups, including difluoromethyl and trifluoromethoxy substituents, which enhance its metabolic stability and lipophilicity. The nitro group at the 5-position and the ester moiety at the 4-position provide reactivity for further derivatization, making it a versatile intermediate in synthetic chemistry. The compound's unique electronic properties, imparted by the fluorine atoms, contribute to its potential as a bioactive scaffold. Its high purity and well-defined structure ensure reproducibility in research and development applications.
Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate structure
1805292-73-2 structure
Product name:Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate
CAS No:1805292-73-2
MF:C9H5F5N2O5
Molecular Weight:316.138419866562
CID:4843838

Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate
    • インチ: 1S/C9H5F5N2O5/c1-20-8(17)4-3(16(18)19)2-15-5(7(10)11)6(4)21-9(12,13)14/h2,7H,1H3
    • InChIKey: IHFIEERMEJRDJD-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C(=O)OC)C(=CN=1)[N+](=O)[O-])OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 11
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 94.2

Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029081434-1g
Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate
1805292-73-2 97%
1g
$1,549.60 2022-04-01

Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate 関連文献

Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylateに関する追加情報

Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate: A Comprehensive Overview

The compound Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate, identified by the CAS number 1805292-73-2, is a highly specialized organic molecule with significant applications in various fields, particularly in the realm of agrochemicals and pharmaceuticals. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a methyl ester, a nitro group, and trifluoromethoxy and difluoromethyl substituents. These substituents contribute to its unique chemical properties, making it a valuable compound in research and development.

Recent studies have highlighted the importance of such compounds in the development of novel herbicides and fungicides. The presence of fluorinated groups, such as the trifluoromethoxy and difluoromethyl substituents, significantly enhances the compound's stability and bioavailability. These groups also play a crucial role in modulating the molecule's electronic properties, which are essential for its interaction with biological targets. For instance, the trifluoromethoxy group is known to enhance lipophilicity, while the difluoromethyl group contributes to hydrogen bonding capabilities.

The synthesis of Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate involves a multi-step process that typically begins with the preparation of the pyridine ring. This is followed by successive substitution reactions to introduce the various functional groups. The nitration step is particularly critical, as it introduces the nitro group at the 5-position of the pyridine ring. This group not only enhances the compound's electron-withdrawing properties but also serves as a reactive site for further modifications.

One of the most intriguing aspects of this compound is its potential application in precision agriculture. The methyl ester group at the 4-position of the pyridine ring ensures that the compound can be easily formulated into agricultural products. Its ability to target specific enzymes or pathways in plants or pathogens makes it a promising candidate for developing next-generation pesticides. Recent research has demonstrated that this compound exhibits potent inhibitory activity against key enzymes involved in plant growth regulation, such as acetolactate synthase (ALS), which is a well-known target for herbicides.

In addition to its agricultural applications, Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate has shown potential in medicinal chemistry. The combination of fluorinated groups and electron-withdrawing substituents makes it an attractive candidate for drug design. For example, its ability to modulate kinase activity has been explored in recent studies, suggesting its potential role in treating various diseases, including cancer and inflammatory disorders.

From an environmental perspective, understanding the fate and behavior of this compound in natural systems is crucial. Studies have shown that while it exhibits high efficacy in its intended applications, it also undergoes rapid degradation under certain environmental conditions. This degradation pathway involves both abiotic factors, such as UV light exposure, and biotic factors, such as microbial activity. These findings are particularly important for assessing its environmental impact and ensuring sustainable use.

Moreover, recent advancements in computational chemistry have enabled researchers to predict the physical and chemical properties of this compound with unprecedented accuracy. Techniques such as density functional theory (DFT) have been employed to study its electronic structure and reactivity. These insights have not only improved our understanding of its molecular behavior but also facilitated its optimization for specific applications.

In conclusion, Methyl 2-(difluoromethyl)-5-nitro-3-(trifluoromethoxy)pyridine-4-carboxylate represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in both agricultural and medicinal research. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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